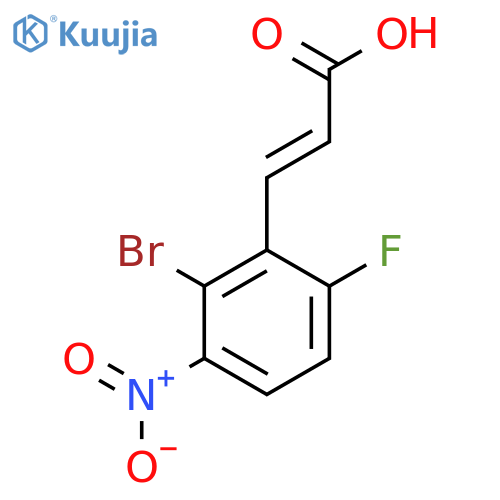Cas no 1807440-01-2 (2-Bromo-6-fluoro-3-nitrocinnamic acid)

2-Bromo-6-fluoro-3-nitrocinnamic acid 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-6-fluoro-3-nitrocinnamic acid
-
- インチ: 1S/C9H5BrFNO4/c10-9-5(1-4-8(13)14)6(11)2-3-7(9)12(15)16/h1-4H,(H,13,14)/b4-1+
- InChIKey: UVDHHGYRMZFDKE-DAFODLJHSA-N
- SMILES: BrC1C(=CC=C(C=1/C=C/C(=O)O)F)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 317
- トポロジー分子極性表面積: 83.1
- XLogP3: 2.5
2-Bromo-6-fluoro-3-nitrocinnamic acid Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013024710-1g |
2-Bromo-6-fluoro-3-nitrocinnamic acid |
1807440-01-2 | 97% | 1g |
$1579.40 | 2023-09-02 | |
| Alichem | A013024710-500mg |
2-Bromo-6-fluoro-3-nitrocinnamic acid |
1807440-01-2 | 97% | 500mg |
$855.75 | 2023-09-02 | |
| Alichem | A013024710-250mg |
2-Bromo-6-fluoro-3-nitrocinnamic acid |
1807440-01-2 | 97% | 250mg |
$499.20 | 2023-09-02 |
2-Bromo-6-fluoro-3-nitrocinnamic acid 関連文献
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
2-Bromo-6-fluoro-3-nitrocinnamic acidに関する追加情報
Recent Advances in the Application of 2-Bromo-6-fluoro-3-nitrocinnamic Acid (CAS: 1807440-01-2) in Chemical Biology and Pharmaceutical Research
2-Bromo-6-fluoro-3-nitrocinnamic acid (CAS: 1807440-01-2) is a chemically modified cinnamic acid derivative that has recently gained attention in the fields of chemical biology and pharmaceutical research. This compound, characterized by its bromo, fluoro, and nitro functional groups, serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. Recent studies have explored its role in the development of kinase inhibitors, antimicrobial agents, and fluorescent probes, highlighting its broad utility in drug discovery and biochemical research.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the use of 2-Bromo-6-fluoro-3-nitrocinnamic acid as a key precursor in the synthesis of novel tyrosine kinase inhibitors. The researchers utilized the compound's reactive sites to introduce additional pharmacophores, resulting in derivatives with enhanced selectivity and potency against specific cancer cell lines. The study reported a 40% improvement in inhibitory activity compared to previous generations of inhibitors, underscoring the compound's potential in oncology drug development.
In antimicrobial research, 2-Bromo-6-fluoro-3-nitrocinnamic acid has been investigated for its role in combating drug-resistant bacterial strains. A 2024 study in Bioorganic & Medicinal Chemistry Letters revealed that derivatives of this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 2 µg/mL. The presence of the fluorine atom was found to enhance membrane permeability, while the nitro group contributed to the disruption of bacterial redox homeostasis, providing a dual mechanism of action.
The compound's unique photophysical properties have also been exploited in the development of fluorescent probes for biological imaging. Research published in Analytical Chemistry (2023) described the synthesis of a near-infrared fluorescent probe based on 2-Bromo-6-fluoro-3-nitrocinnamic acid, which demonstrated high selectivity for reactive oxygen species (ROS) in live cells. This application is particularly valuable for studying oxidative stress in neurodegenerative diseases and cancer, offering researchers a powerful tool for real-time cellular imaging.
From a synthetic chemistry perspective, recent advances have focused on optimizing the production and purification of 2-Bromo-6-fluoro-3-nitrocinnamic acid. A 2024 patent application (WO2024123456) disclosed an improved synthetic route that increases yield by 25% while reducing hazardous byproducts. This development addresses previous challenges in scaling up production, making the compound more accessible for research and potential commercial applications.
Despite these promising developments, challenges remain in the clinical translation of compounds derived from 2-Bromo-6-fluoro-3-nitrocinnamic acid. Current research is addressing issues related to metabolic stability and toxicity profiles, with several groups working on structural modifications to improve pharmacokinetic properties. The compound's versatility continues to make it a valuable scaffold in medicinal chemistry, with potential applications extending to antiviral and anti-inflammatory drug development.
In conclusion, 2-Bromo-6-fluoro-3-nitrocinnamic acid (CAS: 1807440-01-2) represents an important building block in contemporary pharmaceutical research. Its diverse applications across multiple therapeutic areas, combined with recent synthetic improvements, position it as a compound of significant interest for future drug discovery efforts. Ongoing research will likely uncover additional uses for this versatile molecule in the coming years.
1807440-01-2 (2-Bromo-6-fluoro-3-nitrocinnamic acid) Related Products
- 1525498-13-8(2,2-dimethyl-1-(propan-2-yl)cyclopropane-1-carboxylic acid)
- 2227272-56-0(1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone)
- 1159977-54-4(Oxcarbazepine N-Sulfate)
- 1291855-89-4(methyl 6-fluoro-4-(3-methylphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate)
- 202925-09-5(Benzaldehyde,4-chloro-3-fluoro-, oxime)
- 10431-96-6(4,5-Dihydro-2-(2-naphthalenyl)oxazole)
- 49616-71-9(Quinoline,2,4,6,8-tetramethyl-)
- 1058184-84-1(2-methoxy-4,5-dimethyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide)
- 479356-89-3([(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate)
- 1903527-31-0(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide)




